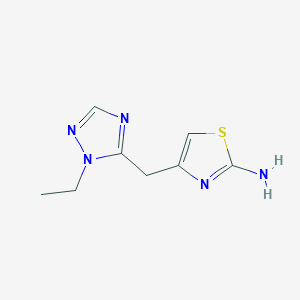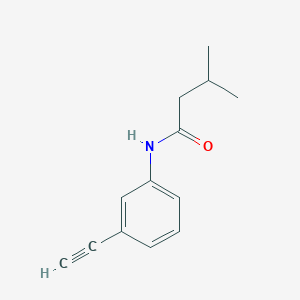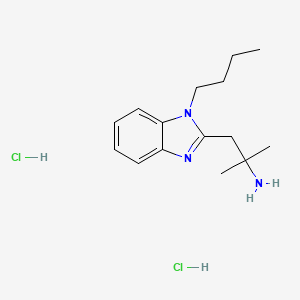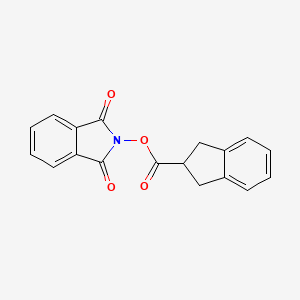
1,3-Dioxoisoindolin-2-yl 2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often involve the use of dichloromethane solutions of acyl-chlorides to obtain the corresponding acyl-hydrazides, which are then used to synthesize the phthalimide derivatives .
Analyse Chemischer Reaktionen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is explored for its potential use in cancer therapy, as it exhibits a pleiotropic mechanism of action that induces apoptosis in tumor cells and disrupts tumor interactions with the cellular microenvironment . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by disrupting their interactions with the cellular microenvironment and improving autoimmune responses . This compound’s ability to target multiple pathways makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide These compounds share the phthalimide moiety but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C18H13NO4 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C18H13NO4/c20-16-14-7-3-4-8-15(14)17(21)19(16)23-18(22)13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10H2 |
InChI-Schlüssel |
QGWUHKAYZUZPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)

![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
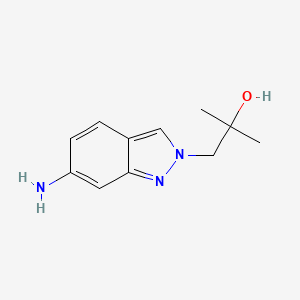
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
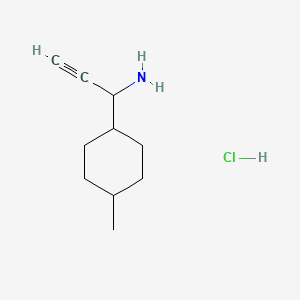
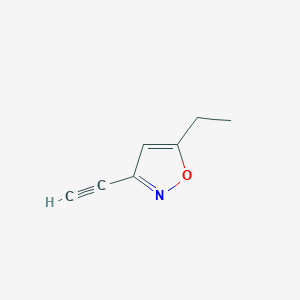
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)


